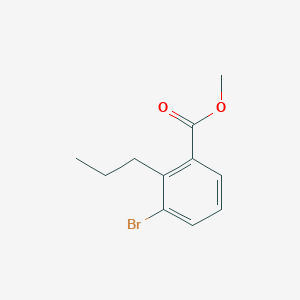
Methyl 3-bromo-2-propylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-2-propylbenzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the second position is substituted with a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-propylbenzoate typically involves the bromination of 2-propylbenzoic acid followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to achieve selective bromination at the desired position . The brominated product is then esterified using methanol and a suitable acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-2-propylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The propyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of 3-bromo-2-propylbenzoic acid or 3-bromo-2-propylbenzaldehyde.
Reduction: Formation of 3-bromo-2-propylbenzyl alcohol.
Scientific Research Applications
Methyl 3-bromo-2-propylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-propylbenzoate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with biological pathways .
Comparison with Similar Compounds
Methyl 3-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of a propyl group.
Methyl 3-bromo-2-ethylbenzoate: Contains an ethyl group instead of a propyl group.
Methyl 3-bromo-2-isopropylbenzoate: Features an isopropyl group instead of a propyl group.
Uniqueness: Methyl 3-bromo-2-propylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
methyl 3-bromo-2-propylbenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-3-5-8-9(11(13)14-2)6-4-7-10(8)12/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
CPGBJCYMFNBNST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=C1Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















